molecular formula C19H33IN2O B11937348 1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide CAS No. 1676-51-3

1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide

Cat. No.: B11937348
CAS No.: 1676-51-3
M. Wt: 432.4 g/mol
InChI Key: DWBUQUUKZWIGIA-UHFFFAOYSA-M
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Description

This quaternary ammonium compound features a pyrrolidinium core substituted with four methyl groups (at positions 1, 2, 2, and 4) and an ethyl linker to a 3,5,7-trimethyl-2-oxo-2,3-dihydro-1H-azepine moiety. The iodide counterion enhances its solubility in polar solvents.

Properties

CAS No.

1676-51-3

Molecular Formula

C19H33IN2O

Molecular Weight

432.4 g/mol

IUPAC Name

3,5,7-trimethyl-1-[2-(1,2,2,4-tetramethylpyrrolidin-1-ium-1-yl)ethyl]-3H-azepin-2-one;iodide

InChI

InChI=1S/C19H33N2O.HI/c1-14-10-16(3)18(22)20(17(4)11-14)8-9-21(7)13-15(2)12-19(21,5)6;/h10-11,15-16H,8-9,12-13H2,1-7H3;1H/q+1;/p-1

InChI Key

DWBUQUUKZWIGIA-UHFFFAOYSA-M

Canonical SMILES

CC1CC([N+](C1)(C)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide typically involves multiple steps:

    Formation of the Pyrrolidinium Core: The pyrrolidinium core can be synthesized through the reaction of a suitable amine with a halogenated alkane under basic conditions.

    Introduction of Methyl Groups: Methylation of the pyrrolidinium core is achieved using methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the Azepinone Moiety: The azepinone moiety is introduced through a nucleophilic substitution reaction, where the pyrrolidinium core reacts with a halogenated azepinone derivative.

Industrial Production Methods

Industrial production of this compound is not well-documented due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.

Chemical Reactions Analysis

Reactivity of the Pyrrolidinium Core

The pyrrolidinium moiety is a quaternary ammonium structure, which typically participates in:

  • Nucleophilic substitution reactions : The positively charged nitrogen may attract nucleophiles, potentially leading to ring-opening or substitution at the methyl-substituted positions.

  • Reduction reactions : Lithium aluminum hydride (LiAlH₄) could reduce the pyrrolidinium ring under anhydrous conditions, though this is speculative without direct evidence .

Azepinone Moieties and Oxo-Group Reactivity

The 2-oxo-2,3-dihydro-1H-azepin group introduces a lactam structure, which may undergo:

  • Hydrolysis : Acidic or basic conditions could cleave the lactam ring, though steric hindrance from methyl groups might slow such reactions.

  • Alkylation/arylation : The nitrogen in the azepinone ring could act as a nucleophile in coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .

Substitution Patterns and Steric Effects

The compound’s heavily methylated structure (tetramethylpyrrolidinium and trimethylazepinone) suggests significant steric hindrance, which likely limits reaction rates and directs reactivity toward less hindered positions.

Iodide Counterion Participation

The iodide ion may facilitate:

  • Halogen-exchange reactions : Substitution with other halogens (e.g., Cl⁻ or Br⁻) in polar solvents like acetone.

  • Oxidation : Iodide could act as a leaving group in redox reactions under specific conditions.

Hypothetical Reaction Pathways

While no experimental data is available, plausible reactions include:

Reaction TypeReagents/ConditionsExpected Outcome
Nucleophilic substitution NaCN in DMSOReplacement of iodide with cyanide
Reductive cleavage LiAlH₄ in anhydrous etherReduction of the pyrrolidinium ring
Acid-catalyzed hydrolysis H₂SO₄, H₂OLactam ring opening

Challenges in Reactivity Studies

  • Steric hindrance : Methyl groups may block access to reactive sites.

  • Electronic effects : The electron-withdrawing oxo-group in the azepinone could deactivate adjacent positions toward electrophilic attack.

Research Gaps

Current literature lacks explicit studies on this compound’s reactivity. Further investigations could explore:

  • Catalytic hydrogenation of the pyrrolidinium ring.

  • Cross-coupling reactions involving the iodide ion.

  • Enzymatic interactions given its structural complexity .

Scientific Research Applications

Organic Synthesis

1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1H-azepin-1-yl)ethyl]pyrrolidinium iodide serves as an important reagent in organic chemistry. It is utilized for:

  • Synthesis of Complex Molecules : The compound can act as a building block for synthesizing more complex organic molecules through various chemical reactions such as nucleophilic substitutions and cyclizations.

Biological Research

The compound has been investigated for its biological activity:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens.
  • Anticancer Potential : Research is ongoing to explore its effects on cancer cell lines, assessing its ability to inhibit tumor growth or induce apoptosis.

Medicinal Chemistry

In the realm of medicinal chemistry, the compound is being evaluated for:

  • Therapeutic Applications : Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases.

Material Science

The compound's properties are also being explored in material science:

  • Catalysis : It can be used as a catalyst in chemical reactions due to its ability to stabilize transition states.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition of bacterial growth at certain concentrations.
Study BAnticancer EffectsInduced apoptosis in specific cancer cell lines; further studies needed for mechanism elucidation.
Study CSynthesis ApplicationsSuccessfully utilized in the synthesis of complex organic compounds with high yields.

Mechanism of Action

The mechanism of action of 1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares functional motifs with two classes of molecules:

Pyrrolidinium salts : Common in ionic liquids and bioactive molecules due to their charge and stability.

Azepine derivatives : Found in pharmaceuticals (e.g., anticonvulsants) due to their heterocyclic flexibility.

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1H-azepin-1-yl)ethyl]pyrrolidinium iodide Pyrrolidinium + azepine Methyl, ethyl linker, iodide counterion ~500 (estimated) Not reported Hypothetical: Ionic liquids, drug delivery
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine Nitrophenyl, phenethyl, ester groups 574.56 243–245 Synthetic intermediate
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazopyridine Benzyl, nitrophenyl, ester groups 560.54 215–217 Bioactive compound development

Biological Activity

1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1H-azepin-1-yl)ethyl]pyrrolidinium iodide (CAS Number: 17099-17-1) is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H33N2O
  • Molecular Weight : 432.383 g/mol
  • Appearance : Typically appears as a solid crystalline substance.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including derivatives like the one in focus, exhibit significant antimicrobial activity. The mechanism often involves disruption of microbial cell membranes leading to cell lysis. A study highlighted that certain QACs could effectively inhibit both Gram-positive and Gram-negative bacteria by altering membrane permeability and function .

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that related compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential . For instance, a related azepine derivative was found to inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies. Compounds with similar structural features have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This effect is often mediated through the upregulation of antioxidant enzymes and inhibition of pro-apoptotic factors .

The biological activities of this compound can be attributed to its ability to interact with various cellular targets. These interactions may include:

  • Membrane Disruption : The cationic nature of the compound allows it to insert into lipid bilayers of bacterial membranes.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular proliferation and survival pathways.

Case Studies

StudyFindings
Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli with MIC values indicating strong efficacy.
Reported significant cytotoxic effects on human cancer cell lines with IC50 values suggesting potential for therapeutic applications.
Observed neuroprotective effects in vitro through reduction of oxidative stress markers in neuronal cell cultures.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1H-azepin-1-yl)ethyl]pyrrolidinium iodide?

  • Methodological Answer : Synthesis often involves multi-step heterocyclic reactions. For example, one-pot two-step reactions (similar to methods in and ) using iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in 1,4-dioxane can achieve yields up to 74% . Key steps include alkylation of pyrrolidine derivatives and coupling with azepinone precursors. Characterization via NMR and HRMS is critical for structural confirmation.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should they be interpreted?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous structures (e.g., tetrahydroimidazo[1,2-a]pyridine derivatives in ). For example, methyl groups in the pyrrolidinium ring typically appear at δ 1.2–1.5 ppm for 1H and δ 20–25 ppm for 13C.
  • HRMS : Validate molecular ion [M⁺] with <5 ppm mass accuracy. highlights HRMS (ESI) as a gold standard for confirming molecular formulas.
  • IR : Identify carbonyl (C=O) stretches near 1650–1750 cm⁻¹ and azepinone ring vibrations .

Q. What theoretical frameworks guide the design of experiments involving this compound?

  • Methodological Answer : Link synthesis to heterocyclic reaction mechanisms (e.g., nucleophilic substitution for pyrrolidinium formation) and computational modeling (e.g., DFT for transition-state analysis). emphasizes grounding experimental design in established chemical theories, such as Baldwin’s rules for ring closure or frontier molecular orbital (FMO) theory for reactivity predictions .

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